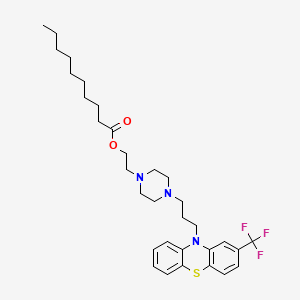

Fluphenazin-Decanoat

Übersicht

Beschreibung

Fluphenazin Decanoat ist ein langwirksamer Ester von Fluphenazin, einem Phenothiazin-Derivat, das hauptsächlich als Antipsychotikum eingesetzt wird. Es wird häufig zur Behandlung chronischer psychischer Störungen, insbesondere Schizophrenie, eingesetzt . Die Verbindung ist bekannt für ihre verlängerte Wirkdauer, was sie für Patienten geeignet macht, die eine langfristige Neuroleptika-Therapie benötigen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Fluphenazin Decanoat wird durch Veresterung von Fluphenazin mit Decansäure synthetisiert. Die Reaktion beinhaltet typischerweise die Verwendung eines Dehydratisierungsmittels wie Dicyclohexylcarbodiimid (DCC), um die Bildung der Esterbindung zu erleichtern . Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um die Hydrolyse der Esterbindung zu verhindern.

Industrielle Produktionsmethoden

In industriellen Umgebungen wird Fluphenazin Decanoat hergestellt, indem Fluphenazin in einem geeigneten Lösungsmittel gelöst und anschließend Decansäure und ein Dehydratisierungsmittel zugegeben werden. Das Reaktionsgemisch wird bei einer kontrollierten Temperatur gerührt, bis die Veresterung abgeschlossen ist. Das Produkt wird dann durch Umkristallisation oder Chromatographie gereinigt, um eine hochreine Verbindung zu erhalten .

Wissenschaftliche Forschungsanwendungen

Fluphenazin Decanoat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um das Verhalten von Phenothiazin-Derivaten in verschiedenen chemischen Reaktionen zu untersuchen.

Biologie: Die Verbindung wird verwendet, um die Auswirkungen von Antipsychotika auf zelluläre und molekulare Prozesse zu untersuchen.

Medizin: Fluphenazin Decanoat wird ausgiebig auf seine therapeutischen Wirkungen bei der Behandlung von Schizophrenie und anderen psychischen Störungen untersucht.

Industrie: Es wird bei der Entwicklung langwirksamer injizierbarer Formulierungen für eine nachhaltige Wirkstofffreisetzung eingesetzt .

Wirkmechanismus

Fluphenazin Decanoat entfaltet seine Wirkung durch Blockierung postsynaptischer mesolimbischer dopaminerger D1- und D2-Rezeptoren im Gehirn. Diese Wirkung reduziert die Freisetzung von hypothalamischen und hypophysären Hormonen und unterdrückt das retikuläre aktivierende System, was sich auf den Grundumsatz, die Körpertemperatur, den Wachzustand, den Gefäßtonus und die Erbrechen beeinflusst . Die langwirksame Natur der Verbindung ist auf ihre langsame Freisetzung von der Injektionsstelle zurückzuführen, die einen anhaltenden therapeutischen Spiegel im Blutkreislauf gewährleistet .

Wirkmechanismus

Target of Action

Fluphenazine decanoate primarily targets dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in the regulation of various brain functions, including behavior, cognition, and voluntary movement.

Mode of Action

Fluphenazine decanoate acts by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This blockade inhibits the release of hypothalamic and hypophyseal hormones . It is also believed to depress the reticular activating system, thereby affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Biochemical Pathways

The primary biochemical pathway affected by fluphenazine decanoate is the dopaminergic signaling pathway . By blocking D1 and D2 receptors, fluphenazine decanoate disrupts the normal functioning of this pathway, leading to alterations in dopamine-mediated neurotransmission . The downstream effects of this disruption can include changes in mood, perception, and motor function.

Pharmacokinetics

Fluphenazine decanoate is a long-acting injectable antipsychotic, designed for patients requiring prolonged therapy . Its pharmacokinetic properties are largely determined by its formulation as a decanoate ester, which allows for slow and sustained release of the drug . The elimination half-life of fluphenazine is approximately 16 hours for the oral form and around 80 hours for the depot injection . The drug is metabolized in the liver via the cytochrome P450 pathways .

Result of Action

The molecular and cellular effects of fluphenazine decanoate’s action primarily involve the reduction of dopaminergic neurotransmission in the brain. This can lead to a decrease in the positive symptoms of psychotic disorders, such as hallucinations and delusions . It can also result in side effects related to the blockade of dopamine receptors, such as extrapyramidal symptoms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of fluphenazine decanoate. For instance, the presence of certain drugs can affect its metabolism and clearance, potentially leading to drug-drug interactions . Additionally, patient-specific factors such as age and smoking status can also impact the drug’s pharmacokinetics .

Biochemische Analyse

Biochemical Properties

Fluphenazine decanoate interacts with various biomolecules in the body. It primarily blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . It also depresses the release of hypothalamic and hypophyseal hormones . This interaction affects basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Cellular Effects

Fluphenazine decanoate has various effects on cells. It influences cell function by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This can lead to changes in cell signaling pathways, gene expression, and cellular metabolism . It can also cause movement problems, sleepiness, depression, and increased weight .

Molecular Mechanism

The molecular mechanism of action of fluphenazine decanoate involves blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This blockade depresses the release of hypothalamic and hypophyseal hormones . It is believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Temporal Effects in Laboratory Settings

The basic effects of fluphenazine decanoate appear to be no different from those of fluphenazine hydrochloride, with the exception of duration of action . The esterification of fluphenazine markedly prolongs the drug’s duration of effect without unduly attenuating its beneficial action .

Dosage Effects in Animal Models

In animal models, the effects of fluphenazine decanoate vary with different dosages . Horses, for example, seem to be more sensitive to fluphenazine decanoate on a milligram per kilogram basis and generally require a smaller dose per body weight than do humans to achieve the desired effect .

Metabolic Pathways

Fluphenazine decanoate is extensively metabolized . The metabolic pathways involve aromatic hydroxylation, S- and N-oxidation, N-desalkylation, and glucuronidation . It is metabolized in the liver and excreted in both the urine and the feces .

Transport and Distribution

Fluphenazine decanoate is transported and distributed within cells and tissues . It crosses the blood-brain barrier and placenta . The distribution of fluphenazine decanoate is influenced by its high protein-binding property in plasma .

Subcellular Localization

Given its mechanism of action, it is likely to be localized in areas where dopaminergic D1 and D2 receptors are present, such as the postsynaptic membrane of neurons in the brain .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Fluphenazine decanoate is synthesized by esterification of fluphenazine with decanoic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the ester bond formation . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.

Industrial Production Methods

In industrial settings, fluphenazine decanoate is produced by dissolving fluphenazine in a suitable solvent, followed by the addition of decanoic acid and a dehydrating agent. The reaction mixture is stirred at a controlled temperature until the esterification is complete. The product is then purified by recrystallization or chromatography to obtain a high-purity compound .

Analyse Chemischer Reaktionen

Reaktionstypen

Fluphenazin Decanoat unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Abbauprodukte zu bilden.

Reduktion: Reduktionsreaktionen können Fluphenazin Decanoat in seine Stammverbindung Fluphenazin zurückverwandeln.

Substitution: Der Phenothiazinring kann Substitutionsreaktionen eingehen, insbesondere an den Stickstoff- und Schwefelatomen

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Alkylhalogenide und Nukleophile unter basischen Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene oxidierte und reduzierte Formen von Fluphenazin sowie substituierte Phenothiazin-Derivate .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Chlorpromazin: Ein weiteres Phenothiazin-Derivat, das als Antipsychotikum eingesetzt wird.

Perphenazin: Ein hochpotentes Antipsychotikum, das Fluphenazin ähnelt.

Haloperidol: Ein Butyrophenon-Derivat mit ähnlichen antipsychotischen Eigenschaften

Einzigartigkeit

Fluphenazin Decanoat ist einzigartig aufgrund seiner langwirksamen Natur, die die Häufigkeit der Verabreichung im Vergleich zu anderen Antipsychotika reduziert. Dies macht es besonders nützlich für Patienten, die Schwierigkeiten haben, sich an tägliche Medikationspläne zu halten .

Eigenschaften

IUPAC Name |

2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44F3N3O2S/c1-2-3-4-5-6-7-8-14-31(39)40-24-23-37-21-19-36(20-22-37)17-11-18-38-27-12-9-10-13-29(27)41-30-16-15-26(25-28(30)38)32(33,34)35/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQCGTZFEYDQMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023069 | |

| Record name | Fluphenazine decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

591.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5002-47-1 | |

| Record name | Fluphenazine decanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5002-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluphenazine decanoate [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005002471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluphenazine decanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluphenazine decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluphenazine O-decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUPHENAZINE DECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FMU62K1L3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

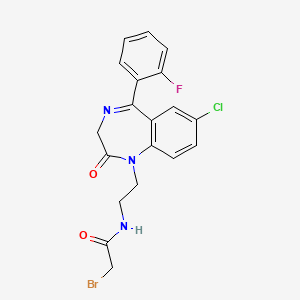

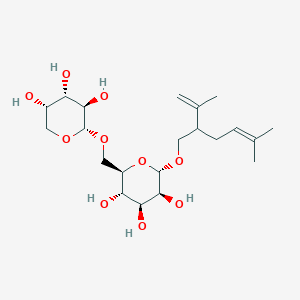

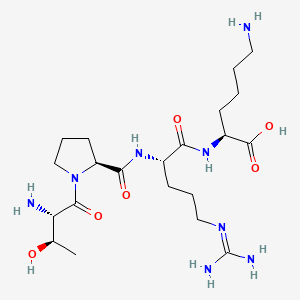

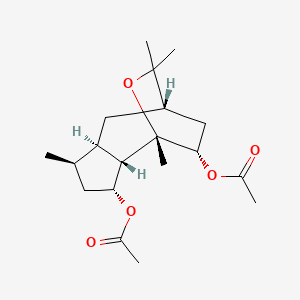

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[[(2S)-2-aminohexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxo](/img/structure/B1673405.png)

![N-[(1R,3S)-3-Hydroxy-1-(hydroxymethyl)-3-phenylpropyl]dodecanamide](/img/structure/B1673406.png)